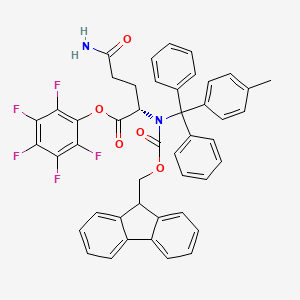
Mtt-N(Fmoc)Gln-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is a derivative used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and reactivity. It is known for its role in protecting amino acids during the synthesis process, ensuring that the desired peptide sequence is accurately formed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the reaction of glutamine with fluorenylmethyloxycarbonyl chloride and pentafluorophenol. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature
Solvent: Dichloromethane or dimethylformamide
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Automated Systems: For precise control of reaction conditions
Purification: Using techniques such as crystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: Where the pentafluorophenyl group is replaced by another nucleophile
Deprotection Reactions: Removal of the fluorenylmethyloxycarbonyl group under basic conditions
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base
Deprotection Reactions: Often use piperidine in dimethylformamide to remove the fluorenylmethyloxycarbonyl group
Major Products Formed
Substitution Reactions: Yield substituted glutamine derivatives
Deprotection Reactions: Result in free glutamine with the removal of the protecting groups
科学的研究の応用
Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis, enabling the formation of complex peptide sequences
Biology: In the study of protein interactions and functions
Medicine: For the synthesis of peptide-based drugs and therapeutic agents
Industry: In the production of peptides for various applications, including cosmetics and pharmaceuticals
作用機序
The mechanism of action of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino site, ensuring that the peptide chain elongates correctly. The pentafluorophenyl ester facilitates the coupling of glutamine to other amino acids, enhancing the efficiency of the synthesis process.
類似化合物との比較
Similar Compounds
- N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester
- N-(tert-butoxycarbonyl)-glutamine-pentafluorophenyl ester
- N-(benzyloxycarbonyl)-glutamine-pentafluorophenyl ester
Uniqueness
Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is unique due to its combination of the Mtt protecting group and the fluorenylmethyloxycarbonyl group. This dual protection ensures high stability and reactivity, making it particularly useful in complex peptide synthesis.
特性
分子式 |
C46H35F5N2O5 |
|---|---|
分子量 |
790.8 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53(45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35)36(24-25-37(52)54)44(55)58-43-41(50)39(48)38(47)40(49)42(43)51/h2-23,35-36H,24-26H2,1H3,(H2,52,54)/t36-/m0/s1 |
InChIキー |
UAIPSXMAEBAZDJ-BHVANESWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


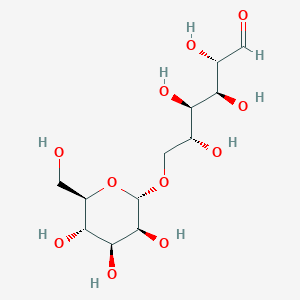
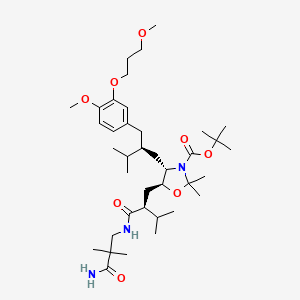
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
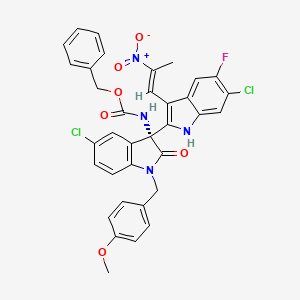
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)
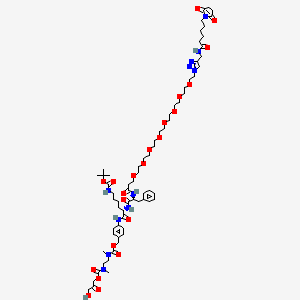
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

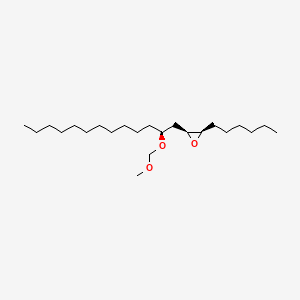
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)

![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)
